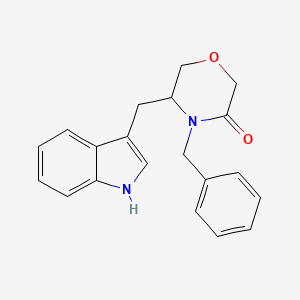

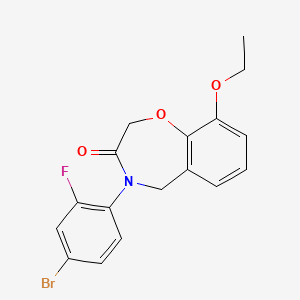

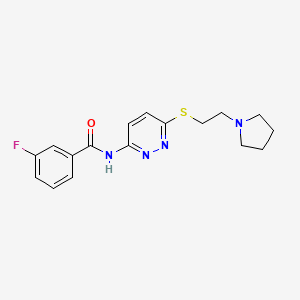

![molecular formula C17H14N4O4 B2576822 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide CAS No. 897616-89-6](/img/structure/B2576822.png)

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide, also known as DPB162-AE, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.

Scientific Research Applications

Molecular Complexes and Co-crystal Formation

The investigation into molecular complexes and co-crystals involving pyridyl bases highlights the potential for structural modification and enhancement of pharmaceutical agents. Notably, the formation of solvates and co-crystal solvates with various pyridyl bases and 4-aminobenzamide demonstrates the versatility in creating new solid forms of active pharmaceutical ingredients (APIs). These findings suggest a promising avenue for expanding the repertoire of solid forms involving APIs, potentially leading to improved stability, solubility, and bioavailability of pharmaceutical compounds (Vangala, Chow, & Tan, 2013).

Stability of Amide Conformations

Research on the stabilization of cis secondary amide conformations with pentafluorophenyl as a Lewis acid provides insights into the structural behavior of compounds containing pyrimidinyl groups. This stabilization is crucial for understanding the molecular dynamics and interactions within more complex molecules, offering a pathway to tailor the properties of pharmaceuticals and other nitrogen-containing heterocycles (Forbes, Beatty, & Smith, 2001).

Reductive Chemistry and Cytotoxicity

The exploration of reductive chemistry and the associated cytotoxicity of certain nitrobenzamide derivatives under hypoxic conditions reveal a potential for targeted cancer therapies. The selective toxicity of these compounds towards hypoxic cells, due to oxygen-inhibited enzymatic reduction, underscores the importance of understanding the reduction mechanisms for the development of novel anticancer agents (Palmer, van Zijl, Denny, & Wilson, 1995).

Antimicrobial and Insecticidal Activities

The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their antimicrobial and insecticidal activities demonstrate the broad applicability of pyrimidine derivatives in addressing various biological challenges. These studies highlight the potential for developing new compounds with significant biological activities, underscoring the role of pyrimidine derivatives in the development of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Crystal Structure Analysis for Drug Design

The detailed analysis of crystal structures, including the investigation of tautomerism, twinning, and disorder in pyrimidine derivatives, provides essential insights for drug design. Understanding the crystalline forms and intermolecular interactions of these compounds can guide the optimization of pharmaceuticals, particularly in tailoring drug solubility and efficacy (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

properties

IUPAC Name |

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-5-3-4-6-13(12)21(24)25/h3-9H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJJEBBTSKQSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)